molecular formula C22H31NO5 B585502 N-Desbenzyl N-tert-butyloxycarbonyl Donepezil CAS No. 948550-60-5

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil

Cat. No.: B585502
CAS No.: 948550-60-5
M. Wt: 389.492
InChI Key: RXHKMJKBJYEQLX-UHFFFAOYSA-N
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Description

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of this compound is C22H31NO5, and it has a molecular weight of 389.48 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .

Industrial Production Methods

Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine

    Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions

    Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.

    3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.

Major Products Formed

The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.

Scientific Research Applications

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.

    N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.

Uniqueness

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHKMJKBJYEQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669936
Record name tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948550-60-5
Record name tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Desbenzyl N-tert-butyloxycarbonyl Donepezil
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